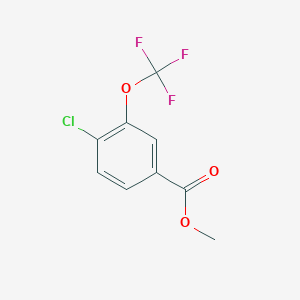

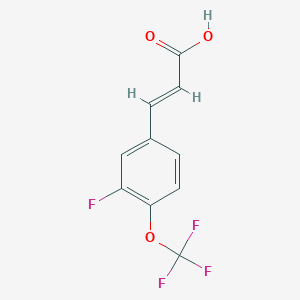

![molecular formula C14H8ClF3O2 B3094902 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261439-83-1](/img/structure/B3094902.png)

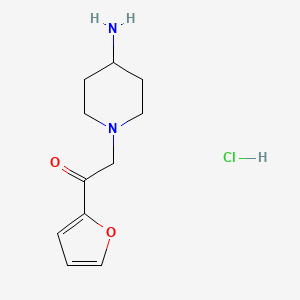

5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid

Descripción general

Descripción

“5-Chloro-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. It has the empirical formula C9H6ClF3O2 and a molecular weight of 238.59 . This compound is part of a class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups is an active area of research . Various methods exist to introduce this functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .

Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Chemical Reactions Analysis

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Aplicaciones Científicas De Investigación

Application in Anticancer Agents and NF-κB Inhibitors

A study by Choi et al. (2016) explored the design and synthesis of analogs related to 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid, focusing on developing novel naphthofuran scaffolds as anticancer agents and inhibitors of NF-κB activity. The research found that certain analogs showed potent cytotoxicity against various cancer cell lines and significant NF-κB inhibitory activity, suggesting potential applications in cancer treatment (Choi et al., 2016).

Applications in Materials Science

Liu et al. (2017) synthesized novel poly(amide-imide)s (PAIs) using monomers that include a structure similar to this compound. These PAIs demonstrated high thermal stability, excellent optical transparency, and low dielectric constants, suggesting applications in materials science, particularly in areas requiring materials with high thermal resistance and specific optical properties (Liu et al., 2017).

Application in Chemical Synthesis

Yu et al. (2015) discussed the synthesis of 5-Chloro-2, 3, 4-trifluorobenzoic acid, a key intermediate for preparing quinolone-3-carboxylic acid derivatives. This synthesis process indicates the compound's role as an important intermediate in the chemical synthesis of more complex molecules, potentially including pharmaceuticals and other biologically active compounds (Yu et al., 2015).

Application in Agrochemicals

A study by Liu An-chang (2012) explored the synthesis of thifuzamide, an agrochemical fungicide, using a compound structurally related to this compound. This indicates its potential application in the development and production of novel agrochemicals (Liu An-chang, 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds typically undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

It’s known that benzylic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness .

Propiedades

IUPAC Name |

3-chloro-5-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTXJSQUORHGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20691131 | |

| Record name | 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261439-83-1 | |

| Record name | 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

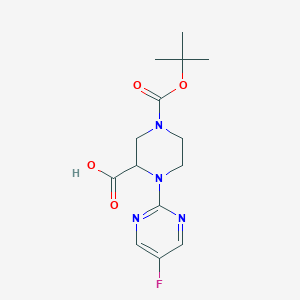

![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)

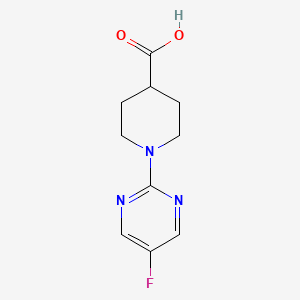

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3094845.png)

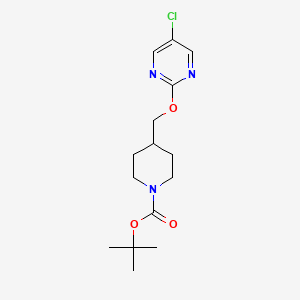

![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)

![2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine](/img/structure/B3094900.png)